3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
Scientific Research Applications
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones, related to the compound , have been synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines. They demonstrated inhibition effects comparable to 5-fluorouracil and also showed antimicrobial activity (Riyadh, 2011).
Inhibitors of Phosphodiesterase 1 (PDE1) : A set of 3-aminopyrazolo[3,4-d]pyrimidinones, structurally related to the compound, were synthesized and studied as PDE1 inhibitors. These compounds showed potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-bacterial Activity : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity, highlighting the potential use of such compounds in combating bacterial infections (Rostamizadeh et al., 2013).
Synthesis of Functionalized Pyrazoles : Research into the synthesis of pyrazoles, including 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide derivatives, has shown significant potential in creating compounds with valuable chemical properties (Drev et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have been synthesized and screened for their cytotoxicity against cancer cell lines and their 5-lipoxygenase inhibition activities, demonstrating their potential as anticancer agents (Rahmouni et al., 2016).
Antiviral Activity : Benzamide-based 5-aminopyrazoles, related to the compound, have been synthesized and tested for their anti-influenza A virus activity, particularly against the H5N1 subtype, showing significant antiviral activities (Hebishy et al., 2020).
Synthesis of Bioactive Heterocycles : Enaminonitrile derivatives, closely related to the compound, have been used as building blocks for synthesizing various heterocycles with potent antimicrobial activities (El-ziaty et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine structure have been reported to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have shown inhibitory activity against cdk2/cyclin a2 . This suggests that 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide might interact with its target to inhibit its function, leading to changes in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2/cyclin a2 can affect cell cycle progression . This could potentially lead to downstream effects such as cell growth inhibition or apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and safety .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines . This suggests that this compound could potentially have anti-proliferative effects .
Properties
IUPAC Name |
3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-5-13-16-7-12(8-19(13)18-9)17-14(20)10-3-2-4-11(15)6-10/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYCNITDDALDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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